Cas no 1219983-02-4 (3-(4-Benzylphenoxy)azetidine)

3-(4-Benzylphenoxy)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-BENZYLPHENOXY)AZETIDINE
- 3-(4-Benzylphenoxy)azetidine
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- Inchi: 1S/C16H17NO/c1-2-4-13(5-3-1)10-14-6-8-15(9-7-14)18-16-11-17-12-16/h1-9,16-17H,10-12H2
- InChI Key: VBGMADCIHLBMAS-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)CC1C=CC=CC=1)C1CNC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 238
- Topological Polar Surface Area: 21.3
3-(4-Benzylphenoxy)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM300536-1g |
3-(4-Benzylphenoxy)azetidine |
1219983-02-4 | 95% | 1g |
$155 | 2023-03-07 | |
Chemenu | CM300536-5g |
3-(4-Benzylphenoxy)azetidine |
1219983-02-4 | 95% | 5g |
$464 | 2023-03-07 | |
Chemenu | CM300536-5g |
3-(4-Benzylphenoxy)azetidine |
1219983-02-4 | 95% | 5g |
$421 | 2021-06-09 |
3-(4-Benzylphenoxy)azetidine Related Literature
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Additional information on 3-(4-Benzylphenoxy)azetidine
Professional Introduction to Compound with CAS No. 1219983-02-4 and Product Name: 3-(4-Benzylphenoxy)azetidine
3-(4-Benzylphenoxy)azetidine, identified by the Chemical Abstracts Service (CAS) number 1219983-02-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound belongs to the azetidine class, characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of a phenoxy group at the 3-position and a benzyl substituent at the 4-position of the azetidine ring imparts unique chemical and pharmacological properties, making it a valuable scaffold for medicinal chemistry investigations.
The structural features of 3-(4-Benzylphenoxy)azetidine make it an attractive candidate for further exploration in the development of novel therapeutic agents. The azetidine ring is known for its stability and flexibility, which can facilitate interactions with biological targets. Additionally, the phenoxy and benzyl groups introduce hydrophobicity and electronic properties that can be fine-tuned to enhance binding affinity and selectivity. These characteristics have positioned this compound as a promising intermediate in the synthesis of potential drugs targeting various diseases.
In recent years, there has been growing interest in azetidine derivatives due to their potential applications in treating neurological disorders, infectious diseases, and cancer. The nitrogen atom in the azetidine ring can form hydrogen bonds with biological molecules, enhancing interactions with enzymes and receptors. This property has been exploited in the design of kinase inhibitors, which are crucial in cancer therapy. Furthermore, the benzyl group can serve as a handle for further functionalization, allowing chemists to modify the compound's properties as needed.
Recent studies have highlighted the pharmacological significance of 3-(4-Benzylphenoxy)azetidine in preclinical models. Researchers have demonstrated its potential as a scaffold for developing compounds that modulate protein-protein interactions. For instance, modifications to the phenoxy group have been shown to improve solubility and metabolic stability, critical factors for drug efficacy. Additionally, computational studies have predicted that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. These findings underscore its potential as a lead compound for further optimization.
The synthesis of 3-(4-Benzylphenoxy)azetidine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have enabled more efficient and sustainable synthesis, reducing waste and energy consumption. These improvements align with the broader trend toward green chemistry principles in pharmaceutical manufacturing.
From a medicinal chemistry perspective, 3-(4-Benzylphenoxy)azetidine offers a versatile platform for structure-activity relationship (SAR) studies. By systematically varying substituents on the azetidine ring or appending other functional groups, researchers can identify structural motifs that enhance biological activity. Such studies are essential for understanding how chemical modifications influence drug-like properties such as potency, selectivity, and pharmacokinetics. The insights gained from these investigations can guide the development of next-generation therapeutics.
The potential applications of 3-(4-Benzylphenoxy)azetidine extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use in agrochemicals, where it could serve as a precursor for compounds that target plant pathogens or pests. Additionally, its ability to interact with biological targets suggests applications in biocatalysis or biochemical research. As our understanding of molecular interactions continues to evolve, compounds like 3-(4-Benzylphenoxy)azetidine will likely find new roles across multiple scientific disciplines.
In conclusion,3-(4-Benzylphenoxy)azetidine (CAS No. 1219983-02-4) represents a fascinating compound with significant potential in drug discovery and industrial applications. Its structural features enable diverse chemical modifications, making it a valuable scaffold for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover its pharmacological significance and synthetic utility, reinforcing its importance as a cornerstone in modern medicinal chemistry.
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